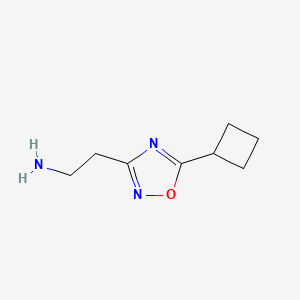

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine is a chemical compound with the molecular formula C8H13N3O It is known for its unique structure, which includes a cyclobutyl group attached to an oxadiazole ring

Mechanism of Action

Mode of Action

It is known that 1,2,4-oxadiazole derivatives can have various mechanisms of action, including acting on enzymes like thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase to stop proliferation .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been reported to inhibit several pathways, such as telomerase activity, focal adhesion kinase(fak) inhibitors, targeting thymidylate synthase, an inhibitor of the b-cell lymphoma 2, inhibitor of nf-kb signaling pathway and targeting tubulin polymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine typically involves the reaction of cyclobutyl carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate reagent, such as cyanogen bromide, to form the oxadiazole ring.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Comparison with Similar Compounds

Similar Compounds

- 5-Cyclobutyl-1,3,4-oxadiazol-2-ol

- 3-Ethyl-1,2,4-oxadiazol-5-ol

- 5-Phenyl-1,3,4-oxadiazol-2-ol

Uniqueness

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C8H13N3O, characterized by the presence of a cyclobutyl group attached to an oxadiazole ring. This unique structure provides distinct steric and electronic properties that influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H13N3O |

| Molecular Weight | 167.20 g/mol |

| LogP | -0.17 |

| Rotatable Bonds | 3 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing the 1,2,4-oxadiazole moiety can exhibit a range of pharmacological effects:

- Antimicrobial Activity : The oxadiazole ring has been associated with antimicrobial properties, making it a candidate for developing new antibiotics .

- Anticancer Properties : Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation and migration by targeting specific pathways involved in tumor growth . For instance, structure-activity relationship (SAR) studies have identified analogues that effectively inhibit Sirtuin 2 (Sirt2), a protein implicated in cancer progression .

- Neuroprotective Effects : Some research suggests that oxadiazole derivatives may protect neural cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

Case Studies

- Anticancer Activity : A study focusing on the inhibition of Sirt2 revealed that certain 1,2,4-oxadiazole-based compounds significantly reduced cell viability in prostate cancer models. The inhibition mechanism was linked to competitive binding with the enzyme's active site .

- Antimicrobial Efficacy : A comprehensive review highlighted various 1,2,4-oxadiazole derivatives demonstrating potent antimicrobial activity against a range of pathogens. The review emphasized the significance of structural modifications in enhancing bioactivity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the oxadiazole ring or the amine chain can significantly impact biological activity. For instance:

- Substituting different groups on the oxadiazole ring can enhance antimicrobial potency.

- Altering the length or branching of the ethylamine side chain may affect anticancer efficacy.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other oxadiazole derivatives:

Properties

IUPAC Name |

2-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-5-4-7-10-8(12-11-7)6-2-1-3-6/h6H,1-5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQGJGMBRAEEBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=NO2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.